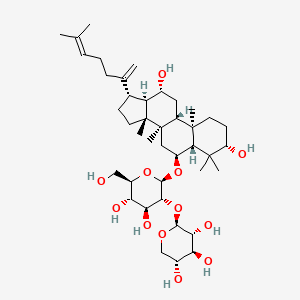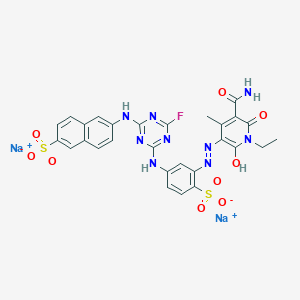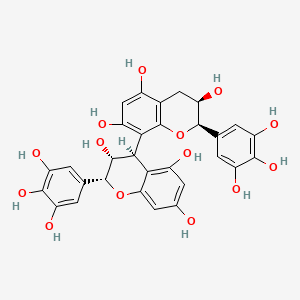
S-2-benzothiazoyl-2-amino-alpha-methoxyimino-4-thiazoleacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-benzothiazoyl-2-amino-alpha-methoxyimino-4-thiazoleacetate is a complex organic compound with the molecular formula C13H10N4O2S3 and a molar mass of 350.43 g/mol . This compound is known for its pale yellow crystalline appearance and is primarily used in the synthesis of various cephalosporin antibiotics, such as cefotaxime and ceftriaxone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-2-benzothiazoyl-2-amino-alpha-methoxyimino-4-thiazoleacetate typically involves the reaction of 2-aminobenzothiazole with methoxyiminoacetic acid derivatives. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactions. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically conducted in stainless steel reactors equipped with temperature and pressure control systems to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
S-2-benzothiazoyl-2-amino-alpha-methoxyimino-4-thiazoleacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted thiazoles and benzothiazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
S-2-benzothiazoyl-2-amino-alpha-methoxyimino-4-thiazoleacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the production of cephalosporin antibiotics, which are crucial in treating bacterial infections.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of S-2-benzothiazoyl-2-amino-alpha-methoxyimino-4-thiazoleacetate involves its interaction with bacterial enzymes. The compound inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs), thereby preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the bacterial cell wall and ultimately results in cell lysis and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of S-2-benzothiazoyl-2-amino-alpha-methoxyimino-4-thiazoleacetate.
Cefotaxime: A cephalosporin antibiotic synthesized using this compound.
Ceftriaxone: Another cephalosporin antibiotic that utilizes this compound as an intermediate
Uniqueness
This compound is unique due to its dual thiazole and benzothiazole rings, which confer specific chemical reactivity and biological activity. This structural feature makes it a valuable intermediate in the synthesis of various antibiotics and other bioactive compounds .
Propriétés
Formule moléculaire |
C13H10N4O2S3 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
S-(1,3-benzothiazol-2-yl) (2E)-2-(2-amino-1,3-thiazol-5-yl)-2-methoxyiminoethanethioate |
InChI |
InChI=1S/C13H10N4O2S3/c1-19-17-10(9-6-15-12(14)20-9)11(18)22-13-16-7-4-2-3-5-8(7)21-13/h2-6H,1H3,(H2,14,15)/b17-10+ |
Clé InChI |
YBXWNXPFJGEXCK-LICLKQGHSA-N |
SMILES isomérique |
CO/N=C(\C1=CN=C(S1)N)/C(=O)SC2=NC3=CC=CC=C3S2 |
SMILES canonique |
CON=C(C1=CN=C(S1)N)C(=O)SC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenol, 2-[1-[N-acetoxyimino]ethyl]-](/img/structure/B13412760.png)

![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)

![N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide](/img/structure/B13412800.png)
![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)

![(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13412814.png)




